molecular formula C14H14N4OS B2972527 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide CAS No. 866131-61-5

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide

Cat. No. B2972527
CAS RN: 866131-61-5
M. Wt: 286.35
InChI Key: XTYOGQWKZIUFPC-UHFFFAOYSA-N
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Description

“N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide” is a chemical compound. It belongs to the class of compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .

Scientific Research Applications

Synthesis and Characterization

  • Research into pyrazole derivatives, including compounds with structures related to "N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide," has focused on developing novel synthetic methods and characterizing the resulting compounds. For instance, experimental and theoretical studies have explored functionalization reactions to create pyrazole derivatives, highlighting the significance of such compounds in synthetic chemistry (İ. Yıldırım et al., 2005).

Antimicrobial and Antitumor Activities

  • A number of studies have investigated the biological activities of pyrazolopyridine derivatives, indicating potential antimicrobial and antitumor applications. For example, novel pyrazolopyrimidine derivatives were synthesized and demonstrated antimicrobial and antioxidant activities (E. M. Flefel et al., 2018). Similarly, another study synthesized pyrazolopyridine derivatives and evaluated them for their antibacterial activity against various bacterial strains, showing moderate to good activity (N. Panda et al., 2011).

Luminescence and Binding Characteristics

  • The synthesis and luminescence properties of novel aromatic carboxylic acid derivatives and their corresponding Eu(III) and Tb(III) compounds have been explored. These studies also examined the binding characteristics of these compounds with bovine serum albumin (BSA), indicating potential applications in biochemical and medicinal research (R. Tang et al., 2011).

Heterocyclic Synthesis

  • The role of thiophenecarboxamide derivatives in heterocyclic synthesis has been examined, with studies focusing on creating pyrazole, isoxazole, and pyrimidine derivatives among others. These compounds have shown potential in various applications, including as insecticidal agents (Nanees N. Soliman et al., 2020).

Safety and Hazards

The safety and hazards associated with “N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide” were not found in the search results .

properties

IUPAC Name

N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-8-7-9(2)15-13-11(8)12(17-18(13)3)16-14(19)10-5-4-6-20-10/h4-7H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYOGQWKZIUFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide

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